molecular formula C19H20F3N5O2 B2830205 N1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide CAS No. 1396876-27-9

N1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

Katalognummer B2830205
CAS-Nummer: 1396876-27-9
Molekulargewicht: 407.397
InChI-Schlüssel: WVBVFPLKFLCOTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrazine and phenyl rings could potentially contribute to the stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the oxalamide group could potentially undergo hydrolysis, and the pyrazine ring could potentially participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxalamide group could potentially make this compound soluble in polar solvents .

Wissenschaftliche Forschungsanwendungen

Cannabinoid Receptor Antagonists

  • Research on pyrazole derivatives, including compounds structurally related to N1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, has shown significant activity as cannabinoid receptor antagonists. These compounds aid in characterizing the cannabinoid receptor binding sites and serve as pharmacological probes that could potentially counteract the adverse effects of cannabinoids and cannabimimetic agents. The structural requirements for potent and selective activity against the cannabinoid CB1 receptors include specific substituents at the pyrazole ring, highlighting the compound's utility in medicinal chemistry and drug design (Lan et al., 1999).

Glycine Transporter 1 Inhibitors

  • In the context of central nervous system disorders, derivatives similar to this compound have been explored for their potential as Glycine Transporter 1 (GlyT1) inhibitors. These compounds exhibit promising pharmacokinetic profiles and have shown an increase in cerebrospinal fluid glycine levels in animal models, suggesting their utility in treating neuropsychiatric conditions (Yamamoto et al., 2016).

Molecular Interaction Studies

  • Detailed molecular interaction studies of compounds structurally related to this compound with cannabinoid receptors have provided insights into the antagonist activity at the CB1 receptor. These studies offer valuable information on the conformational preferences and binding mechanisms of such compounds, facilitating the design of new therapeutics with improved specificity and potency (Shim et al., 2002).

Nitrogen-Containing Heterocyclic Compounds

  • This compound belongs to a broader class of nitrogen-containing heterocyclic compounds, which are crucial in pharmaceutical and agrochemical industries due to their high biological activity. Research into these compounds, including pyrazines, pyridines, and piperidines, has led to the development of various applications ranging from drug synthesis to the production of electroconductive polymers (Higasio & Shoji, 2001).

Antagonists for Weight Management

  • Antagonists structurally similar to this compound have been investigated for their effects on food intake, body weight, and adipose tissue mass in diet-induced obese mouse models. Such studies underline the therapeutic potential of cannabinoid CB1 receptor antagonists in managing obesity and metabolic disorders (Hildebrandt et al., 2003).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it could potentially pose a dust explosion hazard .

Zukünftige Richtungen

The future directions for the study of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, future studies could involve testing its efficacy and safety in preclinical and clinical trials .

Eigenschaften

IUPAC Name

N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N5O2/c20-19(21,22)14-2-1-3-15(10-14)26-18(29)17(28)25-11-13-4-8-27(9-5-13)16-12-23-6-7-24-16/h1-3,6-7,10,12-13H,4-5,8-9,11H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBVFPLKFLCOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.